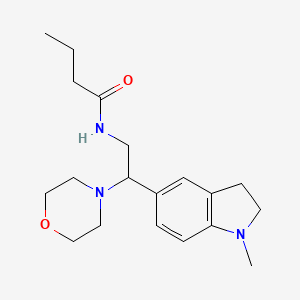![molecular formula C16H8Cl3F3N2 B2412482 4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 956185-41-4](/img/structure/B2412482.png)
4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring attached to two phenyl rings. One of the phenyl rings has a chlorine atom and the other has two chlorine atoms and a trifluoromethyl group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents. Generally, pyrazoles are stable compounds. They are polar due to the presence of nitrogen atoms and can participate in hydrogen bonding .科学的研究の応用
COX-1 Selectivity and Crystal Structure : A study on a closely related compound, SC-560, which is a COX-1-selective inhibitor, provides insights into its crystal structure and potential implications for oral bioavailability. This study might be relevant due to structural similarities with the compound (Long et al., 2009).
Synthesis and Biological Activity : Another study focuses on the synthesis of 3-phenyl-1H-pyrazole derivatives, which are important intermediates for synthesizing biologically active compounds, potentially including the compound . These derivatives have been used in the development of small molecule inhibitors for anticancer therapy (Xiaobo Liu et al., 2017).
Molecular Docking and Antimicrobial Activity : The study of a molecule structurally similar to the compound of interest revealed its antimicrobial activity. Molecular docking identified key interactions with different proteins, suggesting potential applications in targeted therapies (A. Viji et al., 2020).
Antitumor Evaluation and Molecular Docking : A study on trifluoromethyl-1H-pyrazole analogues, which may share structural characteristics with the compound , showed significant antitumor activity. Molecular docking studies were also conducted, highlighting the compound's potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2015).
Molecular Spectroscopy and Antimicrobial Potential : A novel pyrazole derivative study, which might be structurally similar to the compound , used spectroscopy for characterization and demonstrated antimicrobial potential (C. Sivakumar et al., 2020).
Anti-inflammatory and Antibacterial Agents : Research on pyrazole derivatives indicates their potential as anti-inflammatory and antibacterial agents, which could be relevant for the compound due to structural similarities (P. Ravula et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3F3N2/c17-12-4-2-1-3-11(12)9-7-23-24(8-9)15-13(18)5-10(6-14(15)19)16(20,21)22/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEXAWOVWZLRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(N=C2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

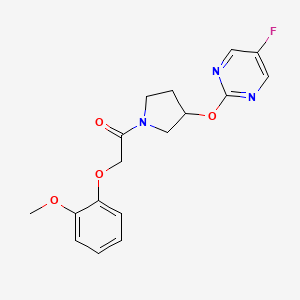
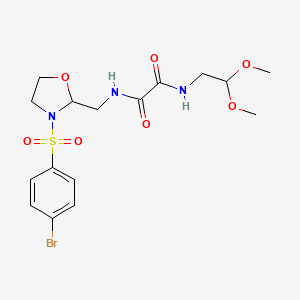
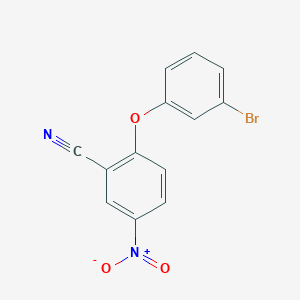
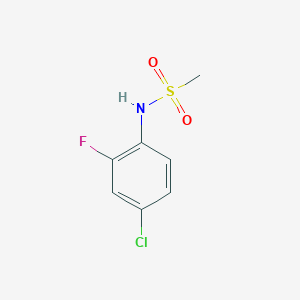
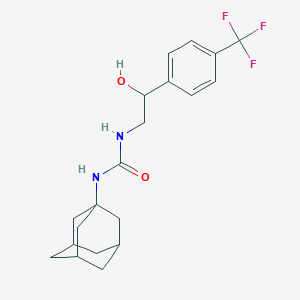
![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)
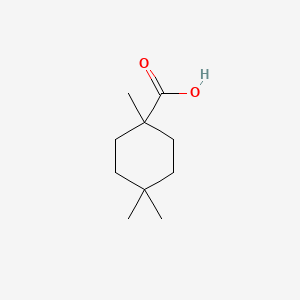
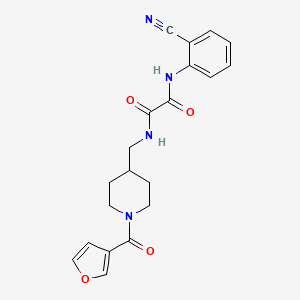
![3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412412.png)

![4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2412418.png)
![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2412419.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B2412421.png)
